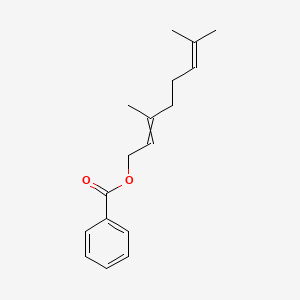

3,7-Dimethylocta-2,6-dienyl benzoate

Description

3,7-Dimethylocta-2,6-dienyl benzoate (CAS 94-48-4), also known as geranyl benzoate, is an aromatic ester derived from geraniol (a monoterpene alcohol) and benzoic acid . Its molecular formula is C₁₇H₂₂O₂, with a molecular weight of 258.36 g/mol. The compound features a conjugated diene system (2,6-diene) and a benzoate ester group, contributing to its stability and application in flavor and fragrance industries. Geranyl benzoate is notable for its sweet, floral, and balsamic aroma, often used in perfumery and food flavoring .

Properties

IUPAC Name |

3,7-dimethylocta-2,6-dienyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O2/c1-14(2)8-7-9-15(3)12-13-19-17(18)16-10-5-4-6-11-16/h4-6,8,10-12H,7,9,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVXYTIIPGKIJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC(=O)C1=CC=CC=C1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification of Geraniol Derivatives

The most common synthetic route involves esterification between 3,7-dimethylocta-2,6-dien-1-ol (geraniol) and benzoic acid derivatives:

Reaction Scheme :

$$

\text{Geraniol} + \text{Benzoyl Chloride} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{HCl}

$$

Optimized Conditions :

- Catalysts : Acidic ion-exchange resins (e.g., D072 resin) achieve 85–92% conversion at 110°C.

- Solvents : Toluene or hexane minimizes side reactions.

- Molar Ratio : A 1:1.2 ratio of geraniol to benzoyl chloride maximizes yield.

- Inhibitors : Hydroquinone (0.5–1% w/w) prevents polymerization of geraniol.

Purification :

Transesterification with Benzoate Esters

Alternative routes employ methyl benzoate and geraniol in a lipase-catalyzed transesterification:

Procedure :

- Enzymatic Reaction : Immobilized Candida antarctica lipase B (CAL-B) in a biphasic system (aqueous buffer:organic solvent).

- Conditions : 45°C, pH 7.0, 48-hour incubation.

- Yield : 70–78% with 95% enantiomeric excess.

Advantages :

Biocatalytic Synthesis Using Microbial Systems

Recent advances integrate microbial biosynthesis with enzymatic esterification:

Geraniol Production via Engineered Escherichia coli

In Situ Esterification

- Biphasic System : Fermentation broth is mixed with organic solvents (e.g., hexane) containing benzoic acid.

- Lipase Addition : CAL-B or Rhizomucor miehei lipase catalyzes esterification at 37°C, pH 6.5–7.0.

- Product Recovery :

Catalytic Methods with Lewis Acids

Boron Trifluoride Diethyl Etherate (BF₃·OEt₂)

BF₃·OEt₂ facilitates Friedel-Crafts acylation of geraniol with benzoic anhydride:

Conditions :

- 0.5 equiv BF₃·OEt₂, dichloromethane, 0°C to room temperature.

- Reaction time: 4–6 hours.

- Yield: 65–70%.

Limitations :

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Scalability | Sustainability |

|---|---|---|---|---|

| Natural Extraction | 0.02–0.05% | 90–95% | Low | Moderate |

| Acid-Catalyzed Esterification | 85–92% | 98% | High | Low (acid waste) |

| Enzymatic Transesterification | 70–78% | 99% | Moderate | High |

| Microbial Biosynthesis | 0.8–1.0 g/L | 95% | High | High |

Key Findings :

- Acid-catalyzed methods offer high yields but generate hazardous waste.

- Biocatalytic routes are greener but require optimization for industrial-scale production.

Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions: 3,7-Dimethylocta-2,6-dienyl benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-).

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of benzoic acid derivatives and geraniol oxidation products.

Reduction: Reduction reactions typically result in the formation of alcohols or other reduced derivatives.

Substitution: Substitution reactions can produce various substituted benzoate esters or other functionalized derivatives.

Scientific Research Applications

3,7-Dimethylocta-2,6-dienyl benzoate has diverse applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other organic compounds.

Biology: The compound is employed in biological studies to investigate its effects on various biological systems and pathways.

Medicine: It has potential therapeutic applications, such as in the development of anti-inflammatory and antimicrobial agents.

Industry: In the fragrance industry, it is used as a flavoring agent and in the formulation of perfumes and cosmetics due to its pleasant aroma.

Mechanism of Action

The mechanism by which 3,7-Dimethylocta-2,6-dienyl benzoate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an agonist or antagonist to specific receptors, enzymes, or signaling molecules, leading to various biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues: Geranyl and Neryl Esters

Geranyl benzoate belongs to a family of terpene esters with variations in acyl groups and stereochemistry. Key comparisons include:

Key Observations :

- Stereochemistry: The (E)-isomer (geranyl) generally imparts sharper floral notes, while the (Z)-isomer (neryl) is associated with softer, fruitier profiles .

- Acyl Group Impact : Replacing benzoate with acetate reduces molecular weight (e.g., geranyl acetate: C₁₂H₂₀O₂ , 196.29 g/mol) and increases volatility. Benzoate esters exhibit enhanced stability and longer-lasting fragrance due to the aromatic ring .

Q & A

Q. What are the optimal synthetic routes for 3,7-Dimethylocta-2,6-dienyl benzoate, and how can purity be ensured?

A common method involves condensation reactions between substituted benzaldehydes and terpenoid alcohols under acidic conditions. For example, refluxing with glacial acetic acid as a catalyst in ethanol, followed by solvent evaporation and filtration, yields solid products . Purity validation requires HPLC (>95.0%) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and eliminate byproducts .

Q. What spectroscopic techniques are recommended for structural characterization?

Key methods include:

- NMR : To resolve stereochemistry (e.g., distinguishing E/Z isomers via coupling constants in H-NMR) .

- Mass Spectrometry (MS) : For molecular weight confirmation (238.36 g/mol for related esters) and fragmentation patterns .

- X-ray Crystallography : For absolute configuration determination, as demonstrated in structurally similar oxadiazinan derivatives .

Q. How can researchers assess the biological activity of this compound?

Standard assays include:

- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

- Cytotoxicity Studies : MTT assays on mammalian cell lines to evaluate IC values .

- Enzyme Inhibition : Kinase or receptor-binding assays, given structural analogs like geranyl esters in flavorant research .

Advanced Research Questions

Q. How do stereoisomeric differences impact the compound’s physicochemical and biological properties?

The E (trans) and Z (cis) isomers exhibit distinct volatility, stability, and receptor-binding affinities. For example:

- Thermal Stability : E-isomers (e.g., geranyl esters) are more stable under reflux conditions than Z-isomers (neryl derivatives) .

- Biological Activity : Isomer-specific interactions with olfactory or cannabinoid receptors (e.g., CB1/CB2) require chiral chromatography (HPLC with chiral columns) for separation and activity comparison .

Q. What experimental strategies resolve contradictions in pharmacological data across studies?

Contradictions may arise from isomer impurities or assay variability. Solutions include:

- Isomer-Specific Analysis : Use chiral resolution techniques to isolate E/Z isomers before testing .

- Standardized Assay Protocols : Adopt OECD guidelines for cytotoxicity or antimicrobial testing to minimize inter-lab variability .

- Meta-Analysis : Cross-reference data with structurally related compounds (e.g., geranyl acetate) to identify trends in structure-activity relationships .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Light Sensitivity : UV-Vis spectroscopy reveals degradation products under prolonged light exposure; store in amber vials .

- pH Stability : Hydrolysis of the ester bond occurs in alkaline conditions (pH > 9), monitored via HPLC retention time shifts .

- Thermal Degradation : Thermogravimetric analysis (TGA) identifies decomposition temperatures (e.g., 150–200°C for similar terpenoid esters) .

Q. What computational methods support mechanistic studies of its reactivity or interactions?

- Density Functional Theory (DFT) : Predicts reaction pathways for esterification or hydrolysis .

- Molecular Docking : Models interactions with biological targets (e.g., olfactory receptors) using software like AutoDock Vina .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.